molecular formula C13H16ClNO3 B8276024 5-Amino-4-chloro-2-cyclopentylphenyl methyl carbonate

5-Amino-4-chloro-2-cyclopentylphenyl methyl carbonate

Cat. No.: B8276024
M. Wt: 269.72 g/mol
InChI Key: QLMZSRIEPIHPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-chloro-2-cyclopentylphenyl methyl carbonate is a useful research compound. Its molecular formula is C13H16ClNO3 and its molecular weight is 269.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

(5-amino-4-chloro-2-cyclopentylphenyl) methyl carbonate

InChI

InChI=1S/C13H16ClNO3/c1-17-13(16)18-12-7-11(15)10(14)6-9(12)8-4-2-3-5-8/h6-8H,2-5,15H2,1H3

InChI Key

QLMZSRIEPIHPDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CC(=C(C=C1C2CCCC2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-cyclopentyl-5-nitrophenyl methyl carbonate (870 mg, 2.90 mmol) and NiCl2 (376 mg, 2.90 mmol) in methanol (10 mL) at 0° C. was added NaBH4 (330 mg, 8.71 mmol) portion-wise. After 10 min the reaction was quenched with NaHCO3 and diluted with ethyl acetate. The reaction mixture was filtered through a pad of Celite and the layers were separated. The aqueous layer was re-extracted with ethyl acetate (3×100 mL) and the combined organic extracts dried over MgSO4. The solution was filtered and concentrated in vacuo to provide 5-amino-4-chloro-2-cyclopentylphenyl methyl carbonate which was used for the next step without further purification (400 mg, 51% yield). 1H NMR (400.0 MHz, DMSO-d6) δ 7.11 (s, 1H), 6.57 (d, J=11.4 Hz, 1H), 5.38 (s, 1H), 3.85-3.80 (m, 3H), 2.89-2.80 (m, 2H), 1.88-1.81 (m, 2H), 1.75-1.56 (m, 2H), 1.52 (s, 2H), 1.46-1.37 (m, 2H).
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
376 mg
Type
catalyst
Reaction Step One

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